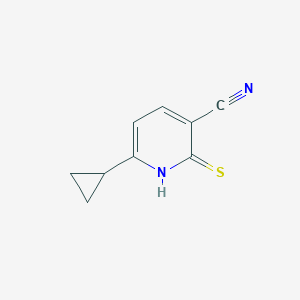

3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo-

Descripción general

Descripción

The compound "3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo-" is a derivative of pyridinecarbonitrile, which is a class of compounds that have been extensively studied due to their biological importance and potential pharmacological activities. These compounds are characterized by a pyridine ring substituted with a nitrile group and additional functional groups that can vary, such as thioxo, amino, and alkyl or aryl substituents.

Synthesis Analysis

The synthesis of pyridinecarbonitrile derivatives often involves multi-component reactions, as seen in the synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions . Another method includes the three-component condensation of aromatic aldehydes with cyanothioacetamide and various ketones . Additionally, the reaction of halo compounds with 6-amino-4-phenyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile under phase transfer catalysis conditions has been used to create new derivatives of fused pyridines .

Molecular Structure Analysis

The molecular structure of these compounds has been confirmed using various spectroscopic methods, including FT-IR spectrophotometry, 1H NMR spectra, and XRD patterns . The electronic structure and the effect of substituents on the geometry and natural bond orbital (NBO) properties have been studied using Density Functional Theory (DFT) .

Chemical Reactions Analysis

Pyridinecarbonitrile derivatives undergo various chemical reactions to form new heterocyclic compounds. For instance, 2-thioxopyridine-3-carbonitrile derivatives can react with halogen-containing reagents to afford thieno[2,3-b]pyridine derivatives . These derivatives can further react to form carbohydrazide derivatives, pyrido[3,2:4,5]thieno[3,2-d]pyrimidinones, and 1,3,4-oxadiazole-2-thiols . The synthetic potential of these compounds is vast, as demonstrated by the formation of pyrazolo[3,4-b]pyridine derivatives upon reaction with hydrazine hydrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinecarbonitrile derivatives have been explored through theoretical and experimental approaches. DFT calculations have been used to investigate global properties such as chemical hardness, global softness, and electronegativity . The non-linear optical (NLO) properties of these compounds have been computed, showing potential for use as NLO materials . The solvation effect on these derivatives has been studied using molecular dynamics simulations, providing insights into the interactions with solvents and the influence of substitutions on the mobility of the compounds .

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Easily available malononitriles react with cyanoacetamide or cyanothioacetamide to yield derivatives that, upon further reaction, afford new pyrido[1,2-a][1,3,5]triazines or ring-condensed tetrazocine derivatives. These compounds have been studied for their potential in creating new heterocyclic compounds with possible applications in various fields, including medicinal chemistry and materials science (E. A. Khrapova et al., 2020).

Antimicrobial and Antiviral Activities

Compounds derived from 3-Pyridinecarbonitrile have been evaluated for their anti-Alzheimer, anti-COX-2, and antiviral activities. The synthesis of such compounds involves reactions with active-hydrogen containing compounds, leading to the development of new heterocycles with potential therapeutic applications (F. Attaby et al., 2009).

Novel Heterocycles and Anticancer Activity

The synthesis of novel fused heterocycles based on 6-Amino-4-phenyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile has shown promise in the development of new compounds with potential anticancer activity. These studies highlight the synthetic versatility of 3-Pyridinecarbonitrile derivatives for generating new therapeutic agents (H. Abdel-ghany et al., 2016).

Antioxidant Properties

Research into the antioxidant activity of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, including those based on 3-Pyridinecarbonitrile, underscores the potential of these compounds in the development of new antioxidant agents. These studies contribute to our understanding of the chemical properties of these compounds and their potential applications in health and disease management (M. Salem et al., 2015).

Propiedades

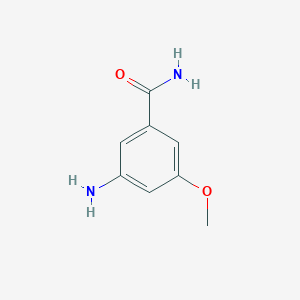

IUPAC Name |

6-cyclopropyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-5-7-3-4-8(6-1-2-6)11-9(7)12/h3-4,6H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWZJXIMOWRQFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C(=S)N2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549201 | |

| Record name | 6-Cyclopropyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101045-94-7 | |

| Record name | 6-Cyclopropyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B3030815.png)

![2-Chloro-5,6-difluorobenzo[d]thiazole](/img/structure/B3030821.png)